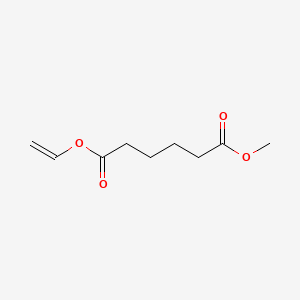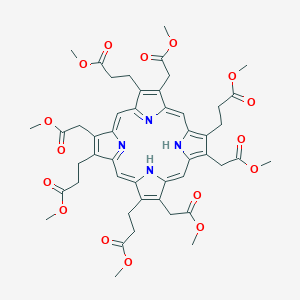
Benzoic acid, 4-(dodecyloxy)-, 4-(2-methylbutyl)phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-(dodecyloxy)-, 4-(2-methylbutyl)phenyl ester: is an organic compound with the molecular formula C30H44O3. It is known for its unique structural properties, which include a benzoic acid moiety substituted with a dodecyloxy group and a 4-(2-methylbutyl)phenyl ester group. This compound is often used in various industrial and scientific applications due to its distinctive chemical characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzoic acid, 4-(dodecyloxy)-, 4-(2-methylbutyl)phenyl ester typically involves esterification reactions. One common method is the reaction of 4-(dodecyloxy)benzoic acid with 4-(2-methylbutyl)phenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: Benzoic acid, 4-(dodecyloxy)-, 4-(2-methylbutyl)phenyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohols.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe) or sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of 4-(dodecyloxy)benzoic acid and 4-(2-methylbutyl)phenol.
Reduction: Formation of 4-(dodecyloxy)benzyl alcohol and 4-(2-methylbutyl)phenol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, Benzoic acid, 4-(dodecyloxy)-, 4-(2-methylbutyl)phenyl ester is studied for its potential biological activities. It may serve as a model compound for understanding the interactions of similar molecules with biological systems.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features may contribute to the development of new drugs or therapeutic agents.
Industry: In industrial applications, this compound is used as a surfactant or emulsifying agent. Its ability to stabilize emulsions makes it valuable in the formulation of various products, including cosmetics and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Benzoic acid, 4-(dodecyloxy)-, 4-(2-methylbutyl)phenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release benzoic acid and the corresponding alcohol, which may interact with biological pathways. The dodecyloxy group contributes to the compound’s lipophilicity, enhancing its ability to interact with lipid membranes and proteins.
Comparaison Avec Des Composés Similaires
- Benzoic acid, 4-(decyloxy)-, 4-(2-methylbutyl)phenyl ester
- Benzoic acid, 4-(2-methylbutyl)oxy-, methyl ester
- Benzoic acid, 4-methyl-, phenyl ester
Comparison: Compared to similar compounds, Benzoic acid, 4-(dodecyloxy)-, 4-(2-methylbutyl)phenyl ester has a longer alkyl chain (dodecyloxy group), which enhances its hydrophobicity and potential interactions with lipid environments. This unique feature makes it particularly useful in applications requiring strong emulsifying properties.
Propriétés
Numéro CAS |
100545-65-1 |
|---|---|
Formule moléculaire |
C30H44O3 |
Poids moléculaire |
452.7 g/mol |
Nom IUPAC |
[4-(2-methylbutyl)phenyl] 4-dodecoxybenzoate |
InChI |
InChI=1S/C30H44O3/c1-4-6-7-8-9-10-11-12-13-14-23-32-28-21-17-27(18-22-28)30(31)33-29-19-15-26(16-20-29)24-25(3)5-2/h15-22,25H,4-14,23-24H2,1-3H3 |
Clé InChI |
KOWGBOBLPFEEBC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-1-[(2S,3R,4S,5R)-6-[(3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxy-4-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxan-2-yl]-1-hydroxy-4-(4-hydroxy-3,5-dimethoxyphenyl)but-3-en-2-one](/img/structure/B13833555.png)




![4-Acetylbicyclo[2.2.1]heptan-2-one](/img/structure/B13833589.png)







